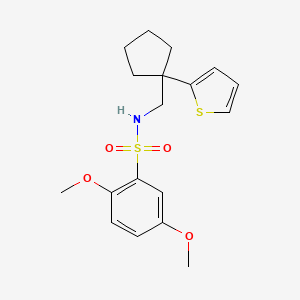

2,5-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

2,5-dimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-22-14-7-8-15(23-2)16(12-14)25(20,21)19-13-18(9-3-4-10-18)17-6-5-11-24-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQULQNPEGVJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2,5-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHN OS

- Molecular Weight : 381.5 g/mol

- CAS Number : 1058475-70-9

The structural features include a sulfonamide group, methoxy substituents, and a thiophene-cyclopentyl moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of 2,5-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves several steps:

- Preparation of Thiophene Derivative : Synthesis begins with the formation of 1-(thiophen-2-yl)cyclopentanol.

- Formation of Cyclopentylmethyl Chloride : The alcohol is converted to the corresponding chloride.

- Reaction with Benzenesulfonyl Chloride : The cyclopentylmethyl chloride is reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide group enhances binding affinity to biological targets, potentially inhibiting bacterial growth by disrupting cell wall synthesis or protein function.

| Pathogen Type | Activity Observed | Mechanism |

|---|---|---|

| Gram-positive | Inhibition of growth | Cell wall disruption |

| Gram-negative | Moderate inhibition | Protein synthesis interference |

Anticancer Potential

Studies suggest that derivatives of this compound may exhibit anticancer activity. For instance, structure-activity relationship (SAR) analyses have shown that modifications can enhance cytotoxic effects against various cancer cell lines .

The biological activity of 2,5-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways in pathogens.

- Disruption of Cell Membrane Integrity : The structural components can interact with membrane lipids, leading to increased permeability and cell lysis.

- Modulation of Signal Transduction Pathways : It may influence signaling pathways related to cell proliferation and apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have evaluated the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy : A study demonstrated that compounds structurally related to this sulfonamide showed promising results against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Research found that modifications to the core structure led to enhanced cytotoxicity in lung cancer (A549) and colorectal cancer (Caco-2) models .

Comparaison Avec Des Composés Similaires

Sulfonamide-Thiophene Hybrids

A series of sulfonamide-thiophene derivatives synthesized by Alsaid Mansour et al. (2015) demonstrated potent antiproliferative activity against human breast cancer cell lines (MCF-7) (). Key analogs include:

| Compound Name | IC50 (μM) | Reference |

|---|---|---|

| (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) | 10.25 | |

| (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (27) | 9.70 | |

| (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) | 9.55 | |

| (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) | 9.39 |

The target compound shares structural similarities with these analogs, particularly in the thiophene-sulfonamide linkage. However, its cyclopentylmethyl substitution diverges from the enaminone or heteroaromatic substituents in compounds 26–29, which likely enhances steric bulk and alters binding kinetics.

NBOMe Series (Phenethylamine Derivatives)

The NBOMe compounds, such as 25I-NBOMe and 25B-NBOMe, are psychedelic phenethylamines with a 2,5-dimethoxybenzene core and a methoxybenzylamine side chain (). These compounds act as potent serotonin 5-HT2A receptor agonists, with 25I-NBOMe exhibiting sub-nanomolar affinity.

| Compound Name | Core Structure | Key Substituents | Primary Activity |

|---|---|---|---|

| 25I-NBOMe | 2,5-Dimethoxybenzene | 4-Iodo, N-(2-methoxybenzyl) | Psychedelic (5-HT2A agonist) |

| 25B-NBOMe | 2,5-Dimethoxybenzene | 4-Bromo, N-(2-methoxybenzyl) | Psychedelic (5-HT2A agonist) |

| Target Compound | 2,5-Dimethoxybenzenesulfonamide | N-(1-(Thiophen-2-yl)cyclopentyl)methyl | Antiproliferative (hypothesized) |

The target compound differs from NBOMe derivatives in three key aspects:

Substituents : The thiophene-cyclopentylmethyl group introduces steric and electronic properties distinct from the methoxybenzylamine side chain in NBOMe compounds.

Target Specificity : NBOMe compounds target serotonin receptors, whereas sulfonamide-thiophene hybrids (e.g., 26–29 ) are linked to kinase or tubulin inhibition in cancer cells ().

Thiazole and Thiadiazole Derivatives

Thiazole and thiadiazole derivatives, such as those mentioned in , share sulfur-based heterocycles with the target compound. However, their sulfonamide linkages are often coupled with pyrimidine or benzothiazole groups, which may enhance hydrogen-bonding interactions with enzymes like carbonic anhydrase or tyrosine kinases. The cyclopentylmethyl-thiophene moiety in the target compound could reduce metabolic degradation compared to simpler thiazole derivatives.

Research Implications and Limitations

- Structural Optimization : The cyclopentyl-thiophene group in the target compound may improve metabolic stability over analogs with linear alkyl chains or smaller heterocycles.

- Activity Gaps : Direct comparative data on receptor binding or cytotoxicity are lacking, necessitating in vitro studies to validate hypotheses derived from structural analogs.

- Safety Profile : Unlike NBOMe compounds, which carry neurotoxic risks (), sulfonamide-thiophene hybrids may exhibit fewer CNS side effects but require toxicity screening.

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves reacting 2,5-dimethoxybenzenesulfonyl chloride with the amine precursor, (1-(thiophen-2-yl)cyclopentyl)methylamine, under basic conditions (e.g., K₂CO₃ as a catalyst). Key steps include:

Preparation of the sulfonyl chloride : Derived from 2,5-dimethoxybenzenesulfonic acid via chlorination.

Amine coupling : The sulfonyl chloride reacts with the cyclopentylmethylamine derivative in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with yields influenced by stoichiometry, temperature (0–25°C), and reaction time (4–24 hours) .

Purification : Column chromatography or recrystallization (e.g., cyclohexane/benzene mixtures) improves purity .

Critical Factors : Excess amine, moisture exclusion, and base selection (e.g., K₂CO₃ vs. Et₃N) significantly impact yields. Pilot studies suggest 60–70% isolated yields under optimized conditions .

Q. How can researchers characterize the molecular structure and confirm regiochemistry?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy groups at 2,5-positions, thiophene protons at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Resolves cyclopentyl-thiophene spatial orientation and sulfonamide bond angles (e.g., torsion angles < 10° indicate planar configurations) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₀H₂₅NO₄S₂) and isotopic patterns .

Q. What are the key considerations for designing biological activity assays for this compound?

Methodological Answer: Assays should target sulfonamide-associated pathways (e.g., carbonic anhydrase inhibition, serotonin receptor modulation):

- In vitro screens : Use enzyme inhibition assays (e.g., fluorometric or calorimetric methods) at pH 7.4 to mimic physiological conditions .

- Cell-based assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) with IC₅₀ values compared to controls like doxorubicin .

- Receptor binding studies : Radioligand displacement assays (e.g., 5-HT₇ or α₂A receptor subtypes) quantify affinity (Kᵢ < 100 nM suggests therapeutic potential) .

Advanced Research Questions

Q. How do structural modifications at the cyclopentyl or thiophene moieties affect pharmacological profiles?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

- Cyclopentyl modifications : Bulky substituents (e.g., methyl groups) enhance receptor selectivity but reduce solubility.

- Thiophene replacements : Substituting thiophene with furan decreases antiproliferative activity (IC₅₀ > 50 µM vs. <10 µM for thiophene derivatives) .

- Methoxy group position : 2,5-Dimethoxy configurations show higher metabolic stability than 3,4-substituted analogs .

Experimental Design : Synthesize analogs via parallel synthesis, screen against target panels, and use multivariate analysis (e.g., PCA) to correlate structure with activity .

Q. What computational methods predict binding affinity and mechanism of action?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., 5-HT₇). Key residues (e.g., Asp162 in 5-HT₇) form hydrogen bonds with the sulfonamide group .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and free energy (MM-PBSA) .

Q. How can contradictory data in solubility or bioactivity be resolved methodologically?

Methodological Answer: Contradictions often arise from assay variability or impurities:

- Reproducibility : Standardize solvents (e.g., DMSO for stock solutions) and cell lines (e.g., HEK293 for receptor studies) .

- Analytical QC : Use HPLC-MS to confirm purity (>95%) and identify degradation products (e.g., hydrolyzed sulfonamide under acidic conditions) .

- Meta-analysis : Pool data from independent labs and apply statistical tools (e.g., Bland-Altman plots) to assess systemic biases .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 1–9. The compound is stable at pH 6–8 but hydrolyzes in strong acids/bases .

- Formulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances plasma stability by 3-fold .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, which cleaves enzymatically in vivo .

Q. How can researchers scale up synthesis while maintaining purity and yield?

Methodological Answer:

- Process Optimization : Use flow chemistry for sulfonamide coupling (residence time < 30 minutes) to reduce side products .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME), improving safety and yield (75% vs. 65% batch) .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.